derivati degli acidi alfa-alcolcarbossilici

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.

In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.

In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.

Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

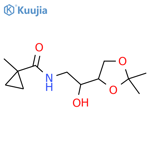

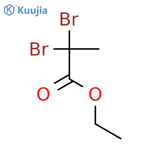

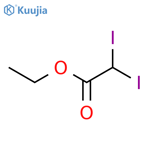

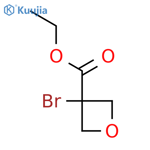

|

ethyl 2,2-dibromopropanoate | 34757-17-0 | C5H8Br2O2 |

|

Acetic acid, trifluoro-, cycloheptyl ester | 777-58-2 | C9H13F3O2 |

|

Ethyl 2,2-diiodoacetate | 82665-91-6 | C4H6I2O2 |

|

Ethyl 3-bromooxetane-3-carboxylate | 1353777-56-6 | C6H9BrO3 |

|

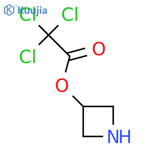

3-Azetidinyl 2,2,2-trichloroacetate | 1219956-76-9 | C5H6Cl3NO2 |

|

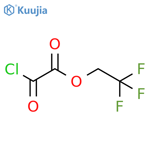

2,2,2-trifluoroethyl 2-chloro-2-oxoacetate | 958649-45-1 | C4H2ClF3O3 |

|

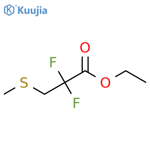

2,2-Difluoro-3-methylsulfanyl-propionic acid ethyl ester | 1823402-33-0 | C6H10F2O2S |

|

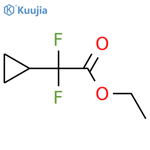

Ethyl 2-cyclopropyl-2,2-difluoroacetate | 1556219-70-5 | C7H10F2O2 |

|

Acetic acid, 2,2,2-trifluoro-, 1,2,2-trimethylpropyl ester | 116465-21-5 | C8H13F3O2 |

|

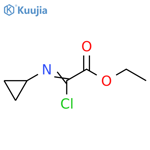

ethyl 2-chloro-2-(cyclopropylimino)acetate | 1427386-98-8 | C7H10ClNO2 |

Letteratura correlata

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati